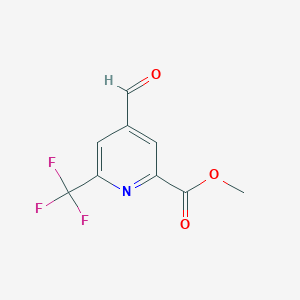
Methyl 4-formyl-6-(trifluoromethyl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-formyl-6-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a formyl group at the 4-position, a trifluoromethyl group at the 6-position, and a carboxylate ester group at the 2-position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-formyl-6-(trifluoromethyl)pyridine-2-carboxylate typically involves the trifluoromethylation of pyridine derivatives. One common method is the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the formyl and carboxylate ester groups . The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-formyl-6-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-carboxy-6-(trifluoromethyl)pyridine-2-carboxylate.
Reduction: Formation of 4-hydroxymethyl-6-(trifluoromethyl)pyridine-2-carboxylate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-formyl-6-(trifluoromethyl)pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of methyl 4-formyl-6-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can improve the bioavailability of pharmaceutical compounds. The formyl group can undergo various chemical transformations, enabling the compound to interact with different enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
4-(Trifluoromethyl)pyridine: Lacks the formyl and carboxylate ester groups, making it less versatile in chemical reactions.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate in agrochemical synthesis.
6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone: Contains a pyridone ring instead of a pyridine ring, leading to different chemical properties.
Uniqueness: Methyl 4-formyl-6-(trifluoromethyl)pyridine-2-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, while the formyl and carboxylate ester groups offer versatile sites for chemical modifications.
Propiedades
Fórmula molecular |
C9H6F3NO3 |
|---|---|
Peso molecular |
233.14 g/mol |
Nombre IUPAC |
methyl 4-formyl-6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H6F3NO3/c1-16-8(15)6-2-5(4-14)3-7(13-6)9(10,11)12/h2-4H,1H3 |
Clave InChI |
XLBLRJSDDPVRJU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=CC(=C1)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


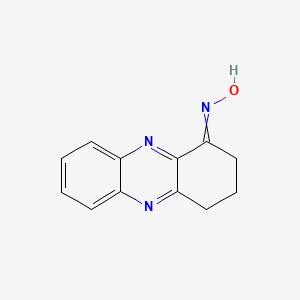



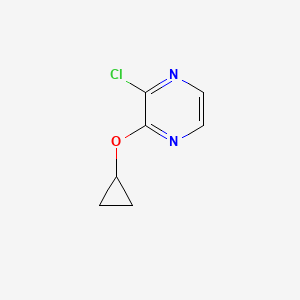

![[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14847432.png)
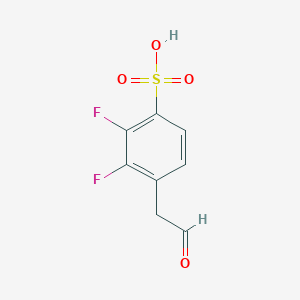
![1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine](/img/structure/B14847437.png)
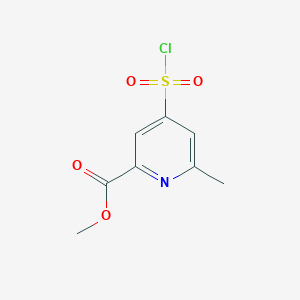
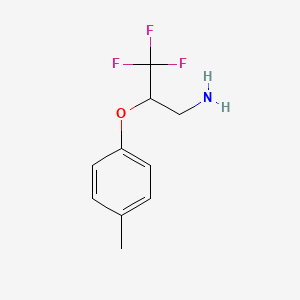


![Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)
